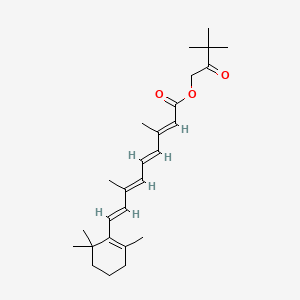

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid" is a quinoline derivative that is of interest in the field of organic chemistry due to its potential applications in molecular recognition and as a building block for the synthesis of oligoamide foldamers. The related compound, 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, has been utilized in the design and synthesis of helical structures, which are characterized by their stability and potential for intramolecular hydrogen bonding .

Synthesis Analysis

The synthesis of related quinoline derivatives involves a multi-step process starting from 2-nitroaniline and dimethyl acetylene dicarboxylate. The process includes successive hydrogenations, saponifications, and amine-acid couplings to produce oligomers with varying lengths. Specifically, the synthesis of the monomer methyl 4-isobutoxy-8-nitro-2-quinolinecarboxylate, which is a precursor to the amino derivative, is achieved in three steps and serves as a key intermediate for further chemical transformations .

Molecular Structure Analysis

The molecular structure of quinoline-derived oligoamides has been extensively studied. Single crystal X-ray diffraction and 1H NMR spectroscopy have revealed that these oligomers can adopt helical conformations. These helices are stabilized by intramolecular hydrogen bonds between amide hydrogens and adjacent quinoline nitrogens. The dimeric form of these oligomers exhibits a planar crescent shape, while longer oligomers such as the octamer can form a helical conformation. These structures are remarkably stable, maintaining their helical shape even at elevated temperatures in deuterated DMSO .

Chemical Reactions Analysis

The quinoline derivatives synthesized for the study of helical oligoamides are designed to undergo specific chemical reactions that facilitate the formation of the desired structures. The reactions include the coupling of amines and acids via acid chlorides, which is a convergent approach to oligomer synthesis. This method allows for the creation of dimers, tetramers, hexamers, octamers, and decamers with precise control over the molecular architecture .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The helical oligoamides derived from quinoline exhibit high thermal stability and a propensity for intramolecular hydrogen bonding, which contributes to their rigid, stable conformations. These properties are essential for their potential applications in molecular recognition, as demonstrated by the use of a related compound, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, for the discrimination of isomers of various acids through NMR and fluorescence spectroscopy . The crystal structure analysis of this compound with (R)-mandelic acid revealed a three-point supramolecular interaction, highlighting the significance of the quinoline moiety in molecular recognition processes .

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including those similar to 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The incorporation of polar substituents enhances their adsorption and protective capabilities against corrosion. This makes such quinoline derivatives valuable in materials science, particularly in the development of anticorrosive materials and coatings (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Applications

Another significant area of application for quinoline derivatives is in the field of optoelectronics. Research has highlighted the use of quinazoline and pyrimidine ring-containing quinoline derivatives for their luminescent properties in electronic devices. These compounds are integral in the creation of novel optoelectronic materials, including luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is particularly valuable for fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This area of research underscores the versatility of quinoline derivatives in developing advanced materials for optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including those structurally related to this compound, has revealed their significant impact as inhibitors of microbial biocatalysts. This research is crucial for understanding how carboxylic acids, produced fermentatively, become inhibitory to microbes at concentrations below desired yields. Insights from these studies are vital for metabolic engineering strategies aimed at increasing the robustness of microbial strains used in industrial processes, highlighting the importance of such compounds in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, quinolines, in general, have versatile applications in medicinal chemistry and drug discovery . Further research would be needed to identify specific targets for this particular compound.

- Unfortunately, detailed information about the affected pathways is not readily available. However, quinolines can impact various cellular processes, including DNA replication, protein synthesis, and cell signaling .

- Quinolines can influence cell growth, apoptosis, and gene expression. They may also affect specific proteins or receptors .

Target of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

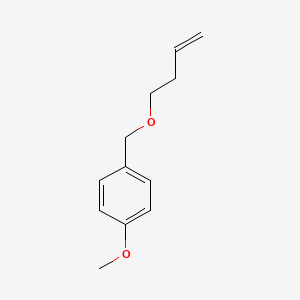

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWUFAQWILHRAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169116 |

Source

|

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863185-05-1 |

Source

|

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)